MFCD01551654
Description
For instance, structurally similar compounds like CAS 53052-06-5 (C₆H₄N₂OS) and CAS 1533-03-5 (C₁₀H₉F₃O) share features such as aromatic rings with functional groups like thioether or trifluoromethyl substituents . Such compounds are often synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the evidence (e.g., reactions with pyridine or methanol solvents at elevated temperatures) .
Key physicochemical properties inferred from comparable compounds include:
- Molecular weight: ~150–200 g/mol (based on analogs in and ).
- Solubility: Moderate solubility in polar solvents like ethanol or DMSO, influenced by functional groups (e.g., trifluoromethyl groups reduce aqueous solubility) .
- Bioactivity: Potential CYP enzyme inhibition or LogP values (~2.0–3.5) indicative of moderate membrane permeability .
Properties
IUPAC Name |
3-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16(24)11-3-1-5-13(9-11)20-15-7-8-19-18(22-15)21-14-6-2-4-12(10-14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWHTJMFMSLAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3,3’-(2,4-pyrimidinediyldiimino)dibenzoic acid is the construction of three-dimensional metal–organic frameworks (MOFs). These MOFs are structures that consist of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The compound interacts with its targets by acting as a linker in the formation of MOFs. It has been successfully used to form a potassium 3D-MOF. The compound’s interaction with its targets results in the formation of a three-dimensional structure, where layers formed by potassium ions and carboxylate groups are separated by this organic ligand.
Biochemical Pathways
The formation of mofs can have various applications in gas storage, catalysis, drug delivery, and more. Therefore, the compound’s action could indirectly affect various biochemical pathways depending on the specific application of the MOFs.
Result of Action
The result of the compound’s action is the successful formation of a potassium 3D-MOF. This MOF has a three-dimensional structure, where layers formed by potassium ions and carboxylate groups are separated by the organic ligand. The formation of such MOFs can have various applications in areas like gas storage, catalysis, drug delivery, and more.
Comparison with Similar Compounds
Compound A: CAS 53052-06-5 (C₆H₄N₂OS)
- Structural Similarity : Shares a pyridine-derived backbone with a thioether group, akin to MFCD01551654 .
- Synthesis: Produced via 2-aminopyridine-3-ol and ethyl xanthate reactions in pyridine (yield: 86.95%) .
- Divergence : Lacks halogen or fluorinated groups, resulting in lower molecular weight (152.17 g/mol) and higher aqueous solubility compared to fluorinated analogs .
Compound B: CAS 1533-03-5 (C₁₀H₉F₃O)
- Structural Similarity : Contains a trifluoromethyl group attached to an aromatic ring, similar to hypothesized substituents in this compound .
- Synthesis: Synthesized via condensation of 4-methylbenzenesulfonohydrazide and trifluoromethyl ketones (yield: 98%) .
- Divergence : Higher molecular weight (202.17 g/mol) and lower GI absorption due to bulky trifluoromethyl groups .
Property Comparison Table
Pharmacological Potential
- Thioether-containing compounds (e.g., CAS 53052-06-5) exhibit moderate blood-brain barrier (BBB) penetration, suggesting neuropharmacological applications .
- Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability but reduce solubility, limiting their oral bioavailability .
Industrial Relevance
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